molecular formula C14H15NO4 B13688340 (1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one

(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one

Cat. No.: B13688340
M. Wt: 261.27 g/mol
InChI Key: XFCKLSGOCBZZAU-UHFFFAOYSA-N
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Description

(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[420]octan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the Cbz group: The Cbz (carbobenzyloxy) group is introduced through a reaction with benzyl chloroformate under basic conditions.

    Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the desired functional groups at specific positions on the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic core, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of (1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octane: A similar compound without the ketone group.

    (1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-ol: A similar compound with a hydroxyl group instead of a ketone.

Uniqueness

(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[420]octan-7-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

benzyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C14H15NO4/c16-13-11-6-7-15(8-12(11)19-13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

XFCKLSGOCBZZAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)O2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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